molecular formula C14H17NS4 B14566419 4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate CAS No. 61522-79-0

4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate

Cat. No.: B14566419
CAS No.: 61522-79-0
M. Wt: 327.6 g/mol
InChI Key: KAUVGFVTNZHMBL-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate is a chemical compound that belongs to the class of dithioles

Preparation Methods

The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate typically involves the reaction of phenyl-substituted dithioles with diethylcarbamodithioate. One common method includes the use of elemental sulfur and appropriate organic reagents under controlled conditions to form the desired dithiole ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate can be compared with other similar compounds such as:

    4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties and use in pharmacological applications.

    Anethole dithiolethione: Used as a chemopreventive agent due to its ability to induce detoxifying enzymes.

    Oltipraz: A well-known dithiolethione with applications in cancer prevention and treatment.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications .

Properties

CAS No.

61522-79-0

Molecular Formula

C14H17NS4

Molecular Weight

327.6 g/mol

IUPAC Name

(4-phenyl-1,3-dithiol-2-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C14H17NS4/c1-3-15(4-2)13(16)19-14-17-10-12(18-14)11-8-6-5-7-9-11/h5-10,14H,3-4H2,1-2H3

InChI Key

KAUVGFVTNZHMBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1SC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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